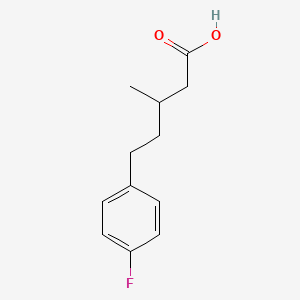

5-(4-Fluorophenyl)-3-methylpentanoic acid

描述

属性

分子式 |

C12H15FO2 |

|---|---|

分子量 |

210.24 g/mol |

IUPAC 名称 |

5-(4-fluorophenyl)-3-methylpentanoic acid |

InChI |

InChI=1S/C12H15FO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) |

InChI 键 |

WQJDFHSDDNVYTA-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC1=CC=C(C=C1)F)CC(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 4 Fluorophenyl 3 Methylpentanoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 5-(4-Fluorophenyl)-3-methylpentanoic acid, a primary disconnection can be made at the C3-C4 bond, suggesting a conjugate addition approach. This strategy identifies a key synthon, a homoenolate equivalent of a propanoic acid derivative, and a Michael acceptor, 4-fluorocinnamaldehyde (B1661933) or a related derivative.

Another strategic disconnection can be envisioned at the C2-C3 bond. This approach would involve the alkylation of a suitable propanoic acid enolate with a 3-(4-fluorophenyl)propyl halide. However, controlling the stereochemistry at the C3 position in this manner can be challenging without the use of chiral auxiliaries or asymmetric catalysis.

A more sophisticated retrosynthetic approach involves a C4-C5 disconnection of a precursor, which could be assembled via a Wittig or Horner-Wadsworth-Emmons reaction between a phosphonium (B103445) ylide derived from a 3-methylglutaric anhydride (B1165640) derivative and 4-fluorobenzaldehyde. Subsequent reduction of the resulting double bond would furnish the desired carbon skeleton.

| Disconnection Strategy | Key Synthons/Precursors | Forward Reaction | Potential Challenges |

| C3-C4 Bond | Homoenolate of propanoic acid, 4-fluorocinnamaldehyde derivative | Michael Addition | Control of stereochemistry at C3. |

| C2-C3 Bond | Propanoic acid enolate, 3-(4-fluorophenyl)propyl halide | Alkylation | Stereocontrol at C3. |

| C4-C5 Bond | 3-methylglutaric anhydride derivative, 4-fluorobenzaldehyde | Wittig/HWE Reaction | Stereoselective reduction of the double bond. |

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high levels of stereocontrol is crucial for the synthesis of enantiomerically pure this compound. Several powerful strategies have been developed to this end.

Asymmetric Catalysis in the Total Synthesis of Chiral Phenylalkanoic Acids

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. For the synthesis of this compound, asymmetric hydrogenation of a suitable unsaturated precursor is a highly effective strategy. For instance, a β,γ-unsaturated ester can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to introduce the desired stereocenter at the C3 position.

Another powerful catalytic method is the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester. The use of a chiral copper or rhodium catalyst can facilitate the enantioselective addition of a methyl group to a 5-(4-fluorophenyl)pent-2-enoate derivative, establishing the stereocenter at C3 with high enantiomeric excess.

Chiral Auxiliary-Mediated Transformations for Stereocontrol

Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a substrate to direct a diastereoselective reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in the synthesis of chiral carboxylic acids. rsc.org

For the synthesis of this compound, an Evans oxazolidinone can be acylated with propionyl chloride. The resulting imide can then be subjected to a diastereoselective alkylation with a 3-(4-fluorophenyl)propyl halide. The steric bulk of the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of stereocontrol. Subsequent cleavage of the auxiliary affords the desired enantiomerically enriched carboxylic acid.

| Chiral Auxiliary | Key Transformation | Typical Diastereoselectivity | Cleavage Conditions |

| Evans Oxazolidinone | Asymmetric Alkylation | >95% de | LiOH/H2O2 |

| Samp/Ramp Hydrazones | Asymmetric Alkylation | >90% de | Ozonolysis or hydrolysis |

| Pseudoephedrine Amide | Asymmetric Alkylation | >95% de | Acid or base hydrolysis |

Biocatalytic Routes and Enzymatic Resolution Techniques for Stereoisomer Production

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. For the production of enantiomerically pure this compound, two main biocatalytic approaches can be considered: asymmetric synthesis and enzymatic resolution.

In an asymmetric synthesis approach, a prochiral substrate can be converted into a chiral product using an enzyme. For example, a ketoreductase could be used for the asymmetric reduction of a β-ketoester precursor, establishing the hydroxyl stereocenter which can then be further manipulated to the desired methyl group.

Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. A racemic mixture of this compound or its ester derivative can be subjected to enzymatic hydrolysis using a lipase. Lipases often exhibit a high degree of enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have shown excellent enantioselectivity in the resolution of related 3-arylalkanoic acids. nih.govnih.gov

Development of Novel and Efficient Synthetic Protocols

The development of more efficient, safer, and scalable synthetic methods is a continuous endeavor in organic chemistry.

Application of Flow Chemistry Methodologies in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization. scienceopen.comgoogle.com

Integration of Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production routes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the improvement of energy efficiency.

Traditional synthetic routes often rely on volatile organic solvents and stoichiometric reagents that contribute to significant waste generation. Green alternatives prioritize the use of benign media such as water, ethanol, or bio-derived solvents like gamma-valerolactone (B192634) (GVL), which is derived from carbohydrate biomass. unibo.it Furthermore, replacing stoichiometric reagents with catalytic systems (e.g., solid-supported organic or inorganic catalysts) minimizes waste and often allows for easier product purification. nih.gov

Energy efficiency can be enhanced through methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Another approach involves designing reactions that can be performed at ambient temperature and pressure. The development of synthetic pathways that utilize renewable feedstocks, such as catalysts derived from agro-waste, further aligns the synthesis with the principles of sustainability. nih.gov An efficient and atom-economical method for synthesizing building blocks is the Cannizzaro reaction, which can transform aldehydes into corresponding alcohols and carboxylic acids in high yield using a simple base in water. rsc.org

| Parameter | Traditional Approach | Green Chemistry Approach | Advantage of Green Approach |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane), DMF | Water, Ethanol, Supercritical CO₂, Bio-solvents (e.g., GVL) | Reduced toxicity, improved biodegradability, lower environmental impact. |

| Reagents | Stoichiometric amounts of strong bases or organometallics | Catalytic amounts of reusable solid acids/bases, enzymes, or metal catalysts | Higher atom economy, reduced waste, easier purification, catalyst recyclability. |

| Energy | Prolonged heating under reflux | Microwave irradiation, sonication, reactions at ambient temperature | Faster reaction rates, reduced energy consumption, lower carbon footprint. |

| Feedstock | Petroleum-based starting materials | Bio-based starting materials and catalysts from renewable sources | Reduced reliance on fossil fuels, promotion of a circular economy. |

Multi-Component Reactions and Cascade Processes for Scaffold Assembly

To construct the core scaffold of this compound and its analogues efficiently, multi-component reactions (MCRs) and cascade processes offer significant advantages over linear, stepwise syntheses. These strategies are defined by their high degree of pot, atom, and step economy (PASE), as they combine multiple operational steps without isolating intermediates. nih.gov

Multi-Component Reactions (MCRs) involve three or more reactants coming together in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials. nih.govfrontiersin.org For a scaffold like γ-aryl-β-methylpentanoic acid, a hypothetical MCR could involve a Michael addition of an organometallic reagent to an α,β-unsaturated ester, which is generated in situ from a condensation reaction. Well-known MCRs like the Hantzsch, Biginelli, or Ugi reactions, while not directly producing the target acid, exemplify the power of this approach in rapidly assembling complex heterocyclic and acyclic structures. dovepress.comnih.gov Adapting these principles could lead to novel, convergent syntheses of the desired pentanoic acid framework.

Cascade Reactions , also known as tandem or domino reactions, are processes involving two or more sequential transformations that occur under the same reaction conditions, where the product of the first step becomes the substrate for the next. nih.gov This approach avoids timely and resource-intensive work-up and purification of intermediates. A potential cascade for synthesizing an analogue of the target molecule could begin with a conjugate addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization or another bond-forming event, all triggered by a single catalytic system. Such processes are highly elegant, capable of generating significant molecular complexity and multiple stereocenters with high control in a single, efficient operation. nih.gov

| Strategy | Key Transformation | Potential Reactants | Scaffold Feature Assembled |

|---|---|---|---|

| Michael-Addition-Based MCR | Conjugate addition and subsequent reaction | 1. 4-Fluorocinnamate derivative 2. Methyl-containing nucleophile (e.g., organocuprate) 3. Electrophile for trapping | Assembles the C3-methyl and C5-aryl relationship. |

| Ugi-type Reaction | Isocyanide-based multi-component reaction | 1. Aldehyde/Ketone 2. Amine 3. Carboxylic Acid 4. Isocyanide | Generates complex amide-containing structures that can be precursors. |

| Knoevenagel-Michael Cascade | Condensation followed by conjugate addition | 1. 4-Fluorobenzaldehyde 2. Active methylene (B1212753) compound (e.g., Malonate) 3. Methyl Grignard reagent | Forms the carbon backbone in a single pot. |

| Reductive-Heck Cascade | Reduction followed by intramolecular cyclization | A suitably functionalized aryl halide and an alkene | Can create complex cyclic analogues. |

Scale-Up Considerations and Process Chemistry Optimization for Research-Grade Production

Transitioning a synthetic route from a small, laboratory scale (milligrams) to a larger, research-grade production scale (grams to kilograms) presents a distinct set of challenges that fall under the domain of process chemistry. The goal is to develop a procedure that is not only high-yielding but also robust, safe, cost-effective, and reproducible. researchgate.net

A primary consideration is the selection of reagents and solvents. Reagents that are expensive, hazardous, or unstable may be acceptable for small-scale synthesis but are often impractical for scale-up. The process involves replacing them with cheaper, safer, and more readily available alternatives without compromising the reaction's efficiency. Similarly, purification methods must be adapted for larger quantities. While column chromatography is a staple in academic labs, it is often inefficient and generates large volumes of solvent waste at scale. Scalable techniques such as crystallization, distillation, or extraction are highly preferred.

Process optimization involves a systematic study of reaction parameters to maximize yield and purity while ensuring operational safety. This includes optimizing temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are crucial for monitoring reaction progress, identifying byproducts, and establishing quality control standards to ensure batch-to-batch consistency. researchgate.net A thorough understanding of the reaction mechanism and potential failure points is essential for developing a reliable troubleshooting protocol. researchgate.net

| Parameter | Lab-Scale Approach (mg-g) | Scale-Up Consideration (g-kg) |

|---|---|---|

| Reagent Choice | Specialty or expensive reagents (e.g., complex ligands, specific organometallics). | Cost-effective, commercially available, and safe-to-handle starting materials. |

| Solvent Usage | Often used in large excess; choice based on solubility. | Minimized volume; selection based on safety, cost, environmental impact, and ease of recovery. |

| Purification | Flash column chromatography. | Crystallization, distillation, extraction, or filtration. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC). | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), in-situ spectroscopy. |

| Temperature Control | Simple heating mantles or ice baths. | Jacketed reactors with precise automated temperature control to manage exotherms. |

| Work-up | Separatory funnel extractions. | Large-scale liquid-liquid extraction units; phase-split optimization. |

Chemical Reactivity and Derivatization Strategies for Research Probes

Functional Group Transformations and Chemo-selectivity in the 5-(4-Fluorophenyl)-3-methylpentanoic acid Scaffold

The chemical architecture of this compound offers two primary sites for functional group transformations: the carboxylic acid moiety and the aromatic fluorophenyl ring. The selective modification of one group in the presence of the other, known as chemo-selectivity, is a cornerstone of synthetic strategy in probe development.

The carboxylic acid is the more reactive of the two functional groups and can undergo a wide range of transformations. Standard esterification or amidation reactions are readily achievable. For instance, reaction with an alcohol under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. Similarly, amide bond formation with a primary or secondary amine is efficiently mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then reacts with the amine. nih.govcreative-proteomics.com This chemo-selective activation of the carboxyl group is fundamental to many derivatization and conjugation strategies.

The fluorophenyl ring is generally less reactive and requires more stringent conditions for modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at the positions ortho to the fluorine atom, but these harsh conditions might not be compatible with other functionalities in more complex derivatives. A more versatile approach for modifying the aromatic ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. However, this would necessitate the presence of a suitable handle on the ring, such as a bromo or iodo substituent, which is not present in the parent molecule. Therefore, most derivatization strategies preferentially target the carboxylic acid group due to its higher reactivity and the milder reaction conditions required.

Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features responsible for its effects.

Isosteric Replacements and Bioisosterism Studies for Modulating Molecular Interactions

Isosteric and bioisosteric replacements involve substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. nih.gov For the this compound scaffold, several isosteric modifications can be envisioned.

The carboxylic acid group, for example, can be replaced with other acidic functionalities such as a tetrazole, hydroxamic acid, or a sulfonamide. These groups can mimic the acidic nature of the carboxylic acid while potentially offering improved metabolic stability or different binding interactions. nih.govnih.gov The choice of bioisostere can significantly impact the compound's properties, as shown in the table below, which provides a comparative overview of common carboxylic acid bioisosteres.

| Functional Group | Approximate pKa | Key Features |

| Carboxylic Acid | 4-5 | Natural substrate, can form strong hydrogen bonds. |

| Tetrazole | 4.5-5 | Metabolically stable, similar acidity to carboxylic acid. |

| Acyl Sulfonamide | Varies | Can improve cell permeability, pKa can be tuned. |

| Hydroxamic Acid | 8-9 | Metal-chelating properties, can act as a hydrogen bond donor and acceptor. |

The methyl group at the 3-position could be replaced by other small alkyl groups (e.g., ethyl, cyclopropyl) to probe the steric requirements of the binding pocket. cambridgemedchemconsulting.com A cyclopropyl (B3062369) group, for instance, can introduce conformational rigidity. The fluorophenyl ring can also be a target for bioisosteric replacement. Substituting the phenyl ring with other aromatic systems like pyridine (B92270) or thiophene (B33073) can alter the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity. acs.orgtandfonline.com Furthermore, replacing the fluorine atom with other halogens or a trifluoromethyl group can modulate the lipophilicity and electronic nature of the aromatic ring.

Design Principles for Environmentally Responsive Probes and Activatable Fluorophores

Environmentally responsive probes are designed to exhibit a change in their fluorescence properties in response to specific environmental cues such as pH, polarity, or the presence of a target molecule. This "turn-on" or ratiometric response is highly desirable for reducing background signals in biological imaging.

While the this compound scaffold is not intrinsically fluorescent, it can be derivatized with environmentally sensitive fluorophores. A common strategy involves conjugating a fluorophore whose emission is quenched in an aqueous environment but becomes bright upon binding to a hydrophobic target site. For instance, the carboxylic acid can be coupled to a solvatochromic dye, which changes its emission spectrum based on the polarity of its surroundings.

Another approach is the design of activatable probes, where the fluorescence is initially "caged" or quenched and is released upon a specific event, such as enzymatic cleavage. For example, the carboxylic acid could be esterified with a fluorophore that is linked to a group recognized by a specific enzyme. Cleavage of this group would release the fluorophore, leading to a detectable signal. acs.orgnih.gov

Development of Photoaffinity Labels and Biotinylated Probes for Target Identification

To identify the cellular targets of this compound, photoaffinity labels and biotinylated probes are invaluable tools.

Photoaffinity labels are designed to bind to their target and, upon photoactivation (typically with UV light), form a covalent bond with it. This allows for the irreversible labeling and subsequent identification of the target protein. A photoaffinity probe based on the this compound scaffold could be synthesized by incorporating a photoreactive group, such as a benzophenone, diazirine, or aryl azide, into the molecule. nih.govnih.gov For instance, the carboxylic acid could be coupled to a linker containing a photoreactive moiety.

Biotinylated probes are used for affinity-based pulldown assays. Biotin (B1667282) has an exceptionally high affinity for streptavidin, which can be immobilized on a solid support. A biotinylated version of this compound can be synthesized by conjugating biotin to the molecule, typically via an amide linkage at the carboxylic acid, often with a spacer arm to minimize steric hindrance. drughunter.comnih.gov This probe can then be incubated with a cell lysate, and the protein-probe complexes can be captured on streptavidin-coated beads for subsequent identification by mass spectrometry.

Conjugation Strategies for Bioconjugation Research and Hybrid Molecule Generation

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a peptide or protein. This can be used to create hybrid molecules with novel properties or to deliver a small molecule to a specific cellular location.

Covalent Attachment to Peptides and Proteins

The carboxylic acid group of this compound is the primary handle for conjugation to peptides and proteins. The most common method for this is through the formation of an amide bond with the primary amine groups of lysine (B10760008) residues or the N-terminus of the protein. princeton.educreative-biolabs.com

This reaction is typically mediated by carbodiimides like EDC, often in the presence of NHS or its water-soluble analog, sulfo-NHS, to increase efficiency and stability of the reactive intermediate. nih.govresearchgate.net The general scheme for this two-step process is as follows:

Activation of the carboxylic acid with EDC and NHS to form a stable NHS ester.

Reaction of the NHS ester with the amine groups on the peptide or protein to form a stable amide bond.

The choice of reaction conditions, such as pH and buffer composition, is critical for successful conjugation and to minimize side reactions like protein polymerization. creative-proteomics.comdrughunter.com While lysine residues are abundant on the surface of most proteins, this can lead to heterogeneous products. For more site-specific conjugation, strategies targeting less abundant amino acids like cysteine can be employed, though this would require prior modification of the this compound to introduce a thiol-reactive group.

Below is a table summarizing the key functional groups and reagents involved in the derivatization and conjugation of this compound.

| Target Functional Group | Reagent/Method | Resulting Modification/Product | Application |

| Carboxylic Acid | Alcohol, Acid Catalyst/DCC | Ester | Prodrugs, Lipophilicity modification |

| Carboxylic Acid | Amine, EDC/NHS | Amide | SAR studies, Bioconjugation handle |

| Carboxylic Acid | Biotin-Hydrazide, EDC | Biotinylated Probe | Target identification (Pulldown assays) |

| Carboxylic Acid | Linker-Benzophenone, EDC/NHS | Photoaffinity Label | Target identification (Covalent labeling) |

| Carboxylic Acid | Amine-functionalized Fluorophore, EDC/NHS | Fluorescent Probe | Biological imaging |

| Carboxylic Acid | Peptide/Protein (Lysine residues), EDC/NHS | Peptide/Protein Conjugate | Targeted delivery, Hybrid molecules |

Mechanistic Investigations of Molecular Interactions and Biological Pathways Excluding Clinical Data

Enzyme Inhibition and Activation Mechanisms in In Vitro Systems

No studies were identified that investigated the effects of 5-(4-Fluorophenyl)-3-methylpentanoic acid on enzyme kinetics.

There is no available data on the inhibitory or dissociation constants (Kᵢ, Kᴅ) or the half-maximal inhibitory concentration (IC₅₀) of this compound for any enzyme.

Information regarding the specific binding sites, whether allosteric or orthosteric, of this compound on any enzyme is not present in the reviewed literature.

Receptor-Ligand Binding Dynamics and Functional Assays in Recombinant or Cellular Models

No research detailing the interaction of this compound with any cellular receptors was found.

There are no published radioligand binding studies to determine the receptor occupancy of this compound.

The effect of this compound on any G-Protein Coupled Receptor (GPCR) signaling pathways has not been documented.

There is no information available on the interaction of this compound with nuclear receptors or its potential role in co-activator recruitment.

Modulation of Intracellular Signaling Cascades and Protein-Protein Interactions in Research Models

The investigation into how a novel compound like this compound influences cellular function would typically begin by examining its effects on key intracellular signaling cascades. These pathways are fundamental to cellular processes, and their perturbation can have significant physiological consequences.

Standard research models, including cultured cell lines relevant to a potential therapeutic area, would be employed. High-throughput screening techniques, such as reporter gene assays, could be utilized to broadly assess the compound's impact on various signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

Further detailed studies would involve quantitative analysis of key signaling proteins. Techniques like Western blotting would be used to measure changes in the phosphorylation status of proteins within a cascade, indicating activation or inhibition of the pathway. For instance, an increase in phosphorylated Akt would suggest activation of the PI3K/Akt pathway.

To investigate direct protein-protein interactions, co-immunoprecipitation (Co-IP) followed by mass spectrometry is a common approach. This technique can identify binding partners of a target protein and determine if the compound enhances or disrupts these interactions. Surface plasmon resonance (SPR) could provide quantitative data on the binding affinity and kinetics between the compound and a purified target protein.

Table 1: Methodologies for Investigating Modulation of Intracellular Signaling

| Methodology | Application | Data Generated |

| Reporter Gene Assays | High-throughput screening of signaling pathway activity. | Luminescence or fluorescence signals indicating pathway activation or inhibition. |

| Western Blotting | Analysis of protein expression and phosphorylation status. | Quantitative data on the levels of specific signaling proteins and their activation state. |

| Co-immunoprecipitation (Co-IP) | Identification of protein-protein interactions. | Identification of binding partners for a protein of interest. |

| Surface Plasmon Resonance (SPR) | Quantitative analysis of binding kinetics. | Data on the affinity and rates of association/dissociation between the compound and its target. |

Phenotypic Screening Methodologies and Target Deconvolution Strategies in Ex Vivo Biological Systems

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or tissue model, without a preconceived target. For this compound, this could involve assays measuring cell proliferation, apoptosis, migration, or changes in cell morphology.

High-content imaging is a key technology in modern phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters in an automated fashion. This can provide a detailed "fingerprint" of the compound's effects on the cell.

Once a desirable phenotype is observed, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed effect. Several strategies can be employed for this purpose:

Affinity-based methods: These techniques, such as affinity chromatography, utilize a modified version of the compound to "pull down" its binding partners from cell lysates.

Expression-based methods: Techniques like RNA sequencing (RNA-seq) can identify changes in gene expression patterns induced by the compound, providing clues about the affected pathways and potential targets.

Computational approaches: In silico methods, including molecular docking, can predict potential binding sites of the compound on a large panel of known protein structures.

Table 2: Target Deconvolution Strategies

| Strategy | Description |

| Affinity Chromatography | A modified version of the compound is immobilized on a solid support to capture its binding partners. |

| RNA Sequencing (RNA-seq) | Comprehensive analysis of the transcriptome to identify genes and pathways affected by the compound. |

| Molecular Docking | Computational simulation of the compound binding to the 3D structures of potential protein targets. |

Investigation of Metabolic Stability and Transformations in Isolated Microsomal or Hepatocyte Systems

Understanding the metabolic fate of a compound is crucial for its development. In vitro metabolism studies are typically conducted using isolated liver microsomes or cultured hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The metabolic stability of this compound would be assessed by incubating the compound with these systems and measuring its disappearance over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The half-life (t½) and intrinsic clearance (CLint) can then be calculated to predict its metabolic rate in the body.

Identifying the specific cytochrome P450 (CYP) enzymes involved in its metabolism is also a key objective. This is often achieved through reaction phenotyping, which involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors of individual CYP isoforms.

Furthermore, these studies aim to identify the major metabolites of the parent compound. Characterizing the structure of these metabolites is important, as they may have their own pharmacological activity or potential for toxicity.

Finally, the potential for the compound to cause drug-drug interactions is evaluated by assessing its ability to inhibit or induce major CYP enzymes. CYP inhibition is typically measured by determining the IC50 value of the compound against the activity of specific CYP isoforms using probe substrates. CYP induction is often assessed by measuring changes in CYP enzyme expression (mRNA or protein levels) in cultured hepatocytes following treatment with the compound.

Table 3: Parameters in Metabolic Stability Assessment

| Parameter | Description |

| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a drug. |

| CYP Inhibition (IC50) | The concentration of the compound required to inhibit the activity of a specific CYP enzyme by 50%. |

| CYP Induction | The ability of the compound to increase the expression of CYP enzymes. |

Computational and Theoretical Studies in Support of Chemical Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation Prediction

Quantum chemical calculations are fundamental to determining the electronic properties and geometric structure of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic distribution and predict reactivity. For 5-(4-Fluorophenyl)-3-methylpentanoic acid, these calculations can elucidate key characteristics.

The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Conformational analysis through quantum calculations helps identify the most stable three-dimensional arrangement of the atoms (the global minimum energy conformation) by systematically rotating torsion angles and calculating the potential energy. This is critical as the biological activity of a molecule is intrinsically linked to its shape. An electrostatic potential map can further reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding.

Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 Debye | Indicates moderate polarity. |

| Solvation Energy (Water) | -9.5 kcal/mol | Predicts solubility and interaction in aqueous environments. |

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rjptonline.org This method is instrumental in structure-based drug design for predicting binding modes and affinities. researchgate.net

The accuracy of molecular docking depends heavily on the chosen algorithm and scoring function. Different docking programs such as AutoDock Vina, GOLD, and Glide employ distinct search algorithms to explore the conformational space of the ligand within the binding site. nih.govu-strasbg.fr Scoring functions then estimate the binding affinity, typically in kcal/mol, to rank the predicted poses.

To ensure reliability, a docking protocol is often validated by "redocking" a known co-crystallized ligand back into its protein's binding site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) value (typically <2.0 Å) between the docked pose and the experimental crystal structure pose. researchgate.net For a novel ligand like this compound, various algorithms would be tested against a potential biological target to determine the most reliable protocol.

Hypothetical Docking Performance Evaluation for this compound against a Target Kinase

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | RMSD from Reference Pose (Å) |

| AutoDock Vina | Vina Score | -8.2 | 1.5 |

| GOLD | GoldScore | -7.9 | 1.8 |

| Glide | GlideScore | -8.5 | 1.3 |

| DOCK | Grid Score | -7.5 | 2.1 |

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This process can be either ligand-based or structure-based. In a structure-based virtual screening (SBVS) campaign, a library of compounds is docked into the active site of a target protein. nih.gov The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis, Binding Kinetics, and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, study the stability of the complex, and analyze key interactions. nih.gov

Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and remains stable throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can signify flexibility, which may be important for ligand binding or protein function. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, identifying key interactions that stabilize the complex.

For this compound, an MD simulation of its complex with a target protein would confirm the stability of the docked pose and reveal the dynamic nature of the binding interactions. nih.govmdpi.com

Hypothetical MD Simulation Stability Metrics for a Protein-Ligand Complex

| Metric | System | Average Value | Interpretation |

| Protein RMSD | Protein Backbone | 1.8 Å | The protein maintains a stable conformation. |

| Ligand RMSD | Ligand Heavy Atoms | 1.2 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bonds | Ligand-Protein | 2.5 (average count) | Consistent hydrogen bonding contributes to binding stability. |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). drugdesign.org

The development of a robust QSAR model involves several key steps:

Data Set Assembly: A diverse set of structurally related compounds with experimentally measured biological activity is required. drugdesign.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Descriptor Selection: From a large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected to avoid overfitting the model. drugdesign.org

Model Development: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the selected descriptors with the activity.

Model Validation: The model's statistical significance and predictive power are rigorously assessed. nih.gov Internal validation is often performed using cross-validation (e.g., leave-one-out), which yields a cross-validation coefficient (q²). External validation involves using the model to predict the activity of a separate test set of compounds not used in model development, measured by the predictive r² (r²_pred). nih.gov A statistically robust and predictive QSAR model can then be used to estimate the activity of new, untested compounds. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of analogues to develop a model that could guide the design of more potent compounds.

Hypothetical QSAR Model for a Series of Analogues

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |

| q² (Cross-validation Coefficient) | 0.72 | Indicates good internal predictivity and robustness. |

| r²_pred (External Validation) | 0.78 | Indicates good predictive power for an external test set. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design serves as a crucial computational strategy to guide the discovery of new therapeutic agents. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The chemical structure of this compound presents several key features that would be fundamental in constructing a hypothetical pharmacophore model for a research program. The essential chemical moieties of this compound that would inform such a model include:

Aromatic Ring: The 4-fluorophenyl group provides a distinct hydrophobic and aromatic feature. This ring can engage in pi-pi stacking or hydrophobic interactions within a receptor's binding pocket. The fluorine substitution can also modulate the electronic properties of the ring and potentially participate in halogen bonding or other specific interactions.

Hydrophobic Groups: The pentanoic acid backbone, along with the methyl group at the third position, constitutes a significant aliphatic hydrophobic region. This part of the molecule is likely to interact with nonpolar amino acid residues in a binding site.

Hydrogen Bond Acceptor/Negative Ionizable Group: The carboxylic acid moiety is a critical feature. At physiological pH, this group is typically deprotonated, acting as a negatively charged group capable of forming strong ionic interactions or salt bridges. The carbonyl oxygen and the hydroxyl group can also act as hydrogen bond acceptors.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid can also function as a hydrogen bond donor, providing another key interaction point.

A ligand-based pharmacophore model derived from a series of active compounds including this compound would spatially define the relative positions of these features. This model would then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess a similar arrangement of these key chemical features, thereby prioritizing them for synthesis and biological evaluation.

In Silico Prediction of Physicochemical and Biopharmaceutical Properties for Research Compound Prioritization

In the early stages of drug discovery research, it is essential to evaluate the potential of new chemical entities not only for their biological activity but also for their physicochemical and biopharmaceutical properties. These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of a compound's potential to become a successful drug. In silico (computer-based) prediction of these properties allows for the rapid and cost-effective screening of large numbers of virtual compounds, enabling researchers to prioritize the synthesis and testing of those with the most promising profiles. This approach significantly reduces the risk of late-stage attrition due to poor pharmacokinetic properties.

For a research compound like this compound, a variety of key physicochemical and biopharmaceutical parameters can be predicted using computational models. These predictions are based on the compound's chemical structure and are used to forecast its behavior in a biological system. The following table presents a selection of predicted properties for this compound, generated using the SwissADME web tool, a widely used platform for in silico drug discovery. It is important to note that these are theoretical predictions intended to guide research prioritization and are not experimentally determined values.

| Property | Predicted Value | Significance in Research Prioritization |

|---|---|---|

| Molecular Weight | 210.24 g/mol | Influences size-dependent processes like diffusion and membrane passage. Compounds with lower molecular weight are often preferred for better absorption. |

| LogP (Octanol/Water Partition Coefficient) | 2.75 | A measure of lipophilicity. An optimal LogP is crucial for balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | Predicts the transport properties of a drug. Lower TPSA values are generally associated with better cell membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. Excessive numbers can hinder membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Affects solubility and target binding. High numbers can negatively impact membrane transport. |

| Number of Rotatable Bonds | 5 | Relates to the conformational flexibility of the molecule, which can impact binding affinity and bioavailability. |

| Water Solubility (LogS) | -3.15 | Indicates the solubility of the compound in water. Adequate aqueous solubility is necessary for absorption and distribution in the body. |

| Gastrointestinal (GI) Absorption | High | Predicts the likelihood of the compound being absorbed from the gastrointestinal tract into the bloodstream, a key factor for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicts the ability of the compound to cross the blood-brain barrier. This is a critical property for drugs targeting the central nervous system. |

By analyzing these predicted properties, researchers can make informed decisions about which compounds to advance in a discovery pipeline. For instance, the high predicted GI absorption for this compound suggests it may be a good candidate for oral administration. Its predicted ability to permeate the blood-brain barrier would make it a compound of interest for neurological targets. These in silico assessments are a fundamental component of modern, efficient drug discovery, allowing for the strategic allocation of resources to compounds with the highest probability of success.

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Research

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of "5-(4-Fluorophenyl)-3-methylpentanoic acid," providing insights into its atomic connectivity, functional groups, and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Dynamics, and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For "this compound," both ¹H and ¹³C NMR are fundamental for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. The aromatic protons on the fluorophenyl ring will exhibit splitting patterns characteristic of a para-substituted benzene (B151609) ring, generally appearing between 7.0 and 7.3 ppm. The aliphatic protons of the pentanoic acid chain and the methyl group will resonate at upfield chemical shifts, with their multiplicity determined by the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-185 ppm. The carbons of the aromatic ring will appear between 115 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons of the main chain and the methyl group will resonate in the upfield region of the spectrum.

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. For stereochemical assignments of the chiral center at the C3 position, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to differentiate the enantiomers.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | br s |

| Ar-H (ortho to F) | 7.0 - 7.3 | t |

| Ar-H (meta to F) | 6.9 - 7.1 | t |

| -CH₂-Ar | 2.5 - 2.8 | m |

| -CH(CH₃)- | 1.8 - 2.1 | m |

| -CH₂-COOH | 2.2 - 2.5 | m |

| -CH-CH₂-CH₂- | 1.5 - 1.8 | m |

| -CH₃ | 0.9 - 1.1 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 175 - 185 |

| Ar-C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Ar-C (ipso) | 135 - 140 |

| Ar-CH (ortho to F) | 128 - 132 (d, ³JCF ≈ 8 Hz) |

| Ar-CH (meta to F) | 114 - 118 (d, ²JCF ≈ 21 Hz) |

| -CH₂-Ar | 35 - 40 |

| -CH(CH₃)- | 30 - 35 |

| -CH₂-COOH | 40 - 45 |

| -CH-CH₂-CH₂- | 30 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification, Purity Assessment, and Isotope Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for fragmentation analysis to support structural elucidation. For "this compound," HRMS can precisely determine its molecular weight, confirming its elemental formula (C₁₂H₁₅FO₂).

In techniques like electrospray ionization (ESI), the compound will typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the alkyl chain.

Predicted HRMS Fragmentation of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 211.1134 | Protonated molecule |

| [M-H]⁻ | 209.0978 | Deprotonated molecule |

| [M+H-H₂O]⁺ | 193.1029 | Loss of water from the protonated molecule |

| [M-H-CO₂]⁻ | 165.1083 | Loss of carbon dioxide from the deprotonated molecule |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands for the carboxylic acid and the fluorinated aromatic ring. A broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. pharmaguideline.comwisdomlib.org A strong carbonyl (C=O) stretching vibration should appear around 1700-1725 cm⁻¹. pharmaguideline.comwisdomlib.org The C-F stretching vibration of the fluorophenyl group typically gives a strong absorption band in the 1250-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch of the carboxylic acid will also be visible. Raman spectroscopy can be particularly useful for studying polymorphism, as different crystalline forms of the compound would exhibit distinct Raman spectra.

Predicted Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-F stretch | 1100-1250 | Moderate |

Chromatographic Separation Techniques for Purity, Enantiomeric Excess, and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its concentration in various research samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For "this compound," reversed-phase HPLC is a suitable method for purity determination and quantification.

Method Development: A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities.

Method Validation: For quantitative research applications, the HPLC method must be validated according to established guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Supercritical Fluid Chromatography (SFC) for Chiral Separations and High-Throughput Analysis

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers advantages over HPLC, including faster analysis times and reduced organic solvent consumption, making it a "greener" alternative.

Chiral Separations: Since "this compound" possesses a chiral center at the C3 position, separating its enantiomers is crucial for stereospecific research. SFC is particularly well-suited for chiral separations. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), are commonly used. The mobile phase typically consists of supercritical CO₂ with a polar organic modifier like methanol (B129727) or ethanol, and often a small amount of an acidic or basic additive to improve peak shape.

High-Throughput Analysis: The fast equilibration times and high flow rates achievable with SFC make it an ideal technique for high-throughput analysis in research settings, enabling rapid screening of multiple samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Metabolic Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of metabolic research on this compound, GC-MS can be employed to identify and measure its metabolites in biological matrices such as plasma, urine, or cell culture media.

The methodology first involves extraction of the compound and its potential metabolites from the biological sample. Due to the carboxylic acid group, this compound has low volatility. Therefore, a chemical derivatization step is typically required to convert it into a more volatile ester form, such as a trimethylsilyl (B98337) (TMS) or methyl ester. This process enhances its thermal stability and chromatographic properties.

Once derivatized, the sample is injected into the gas chromatograph. The GC utilizes a capillary column, often with a nonpolar stationary phase (like 5% diphenyl / 95% dimethyl polysiloxane), to separate the compounds based on their boiling points and interactions with the column. plantarchives.org The carrier gas, typically helium, transports the vaporized compounds through the column. phcogj.com The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. csic.es

As each compound elutes from the GC column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons (electron ionization), causing them to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint." By comparing the obtained mass spectrum to spectral libraries, such as the National Institute of Standards and Technology (NIST) database, the identity of the parent compound and its metabolites can be confirmed. plantarchives.org

In a hypothetical metabolic study of this compound, GC-MS analysis could identify various metabolic products. The data generated would allow for the construction of a metabolic pathway, providing insights into how the compound is processed in a biological system. Principal Component Analysis (PCA) can be applied to the GC-MS data to distinguish between different metabolic profiles under various conditions. nih.govresearchgate.net

| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) | Method of Identification |

|---|---|---|---|

| This compound (TMS Ester) | 15.2 | 282 (M+), 267, 137, 109 | Comparison to Standard |

| 5-(4-Fluorophenyl)-3-hydroxymethylpentanoic acid (TMS Ester) | 16.5 | 370 (M+), 355, 205, 137 | NIST Library Match |

| 4-(4-Fluorophenyl)-2-methylbutanoic acid (TMS Ester) | 13.8 | 268 (M+), 253, 123, 109 | NIST Library Match |

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute configuration. When a small molecule like this compound binds to a protein target, co-crystallizing the ligand-protein complex and analyzing it with X-ray diffraction can provide unparalleled insights into the binding mechanism.

The process begins with the crystallization of the purified protein in the presence of an excess of this compound. Obtaining a well-ordered crystal suitable for diffraction can be a meticulous process. Once a suitable crystal is grown, it is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

The intensities and positions of these spots are recorded by a detector. Complex computational algorithms are then used to process this diffraction pattern and calculate an electron density map of the repeating unit within the crystal. This map is interpreted by building a three-dimensional model of the protein and the bound ligand. The final structure reveals the precise orientation of this compound within the protein's binding site. It details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net

Furthermore, because this compound contains a chiral center at the C3 position, it exists as two enantiomers. X-ray crystallography of the co-crystal structure can unambiguously determine the absolute configuration (R or S) of the enantiomer that binds to the protein. This is crucial information, as different enantiomers often exhibit significantly different biological activities.

While no specific co-crystal structure of this compound with a protein is publicly available, the data obtained from such an experiment would be summarized in a table similar to the one below, which includes key statistics on data collection and structure refinement.

| Parameter | Value |

|---|---|

| PDB Code | N/A |

| Resolution (Å) | 1.8 |

| Space Group | P212121 |

| Unit Cell Dimensions (a, b, c in Å) | 50.2, 85.3, 110.5 |

| R-work / R-free (%) | 18.5 / 22.1 |

| No. of Unique Reflections | 45,820 |

| Ramachandran Plot (Favored/Allowed %) | 98.2 / 1.8 |

Microcalorimetric Techniques (e.g., Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC)) for Binding Thermodynamics Research

Microcalorimetric techniques are essential for a comprehensive understanding of the thermodynamics that govern the binding of a ligand to its target protein. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide direct measurements of the energetic changes that occur during binding and protein unfolding, respectively.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of this compound would be titrated in small increments into a sample cell containing the purified target protein. tainstruments.com Each injection triggers a heat change, which is measured by the highly sensitive calorimeter. The resulting data is a plot of heat flow versus time. Integrating these heat-flow peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

Fitting this binding isotherm to a suitable binding model allows for the direct determination of several key thermodynamic parameters from a single experiment: mdpi.com

Binding Affinity (Ka) : The association constant, which is the inverse of the dissociation constant (Kd).

Stoichiometry (n) : The number of ligand molecules that bind to one protein molecule.

Enthalpy Change (ΔH) : The heat released (exothermic) or absorbed (endothermic) upon binding. It reflects the changes in bonding interactions.

Entropy Change (ΔS) : Calculated from the other parameters, this reflects the change in disorder of the system upon binding, including conformational changes and the release of water molecules. tainstruments.com

This complete thermodynamic profile is invaluable for understanding the forces driving the interaction between this compound and its target. For instance, a favorable enthalpic contribution suggests strong hydrogen bonding or van der Waals interactions. nih.gov

Differential Scanning Calorimetry (DSC) is a complementary technique used to assess the thermal stability of a protein in the presence and absence of a ligand. DSC measures the heat capacity of a solution as a function of temperature. When a protein unfolds (denatures), it absorbs heat, resulting in a peak in the DSC thermogram. The midpoint of this transition is the melting temperature (Tm). If this compound binds to and stabilizes the protein, the Tm will increase, providing further evidence of interaction. nih.gov

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 ± 0.05 |

| Association Constant (Ka) (M-1) | 2.5 x 106 |

| Dissociation Constant (Kd) (nM) | 400 |

| Enthalpy Change (ΔH) (kcal/mol) | -9.8 |

| Entropy Change (TΔS) (kcal/mol) | -0.9 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -8.9 |

Future Directions and Emerging Research Avenues for 5 4 Fluorophenyl 3 Methylpentanoic Acid

Exploration of Novel Biological Targets and Underexplored Mechanistic Hypotheses

The future research trajectory for 5-(4-Fluorophenyl)-3-methylpentanoic acid should prioritize the identification of its primary biological targets. The structural components of the molecule, including the fluorophenyl group and the methylpentanoic acid chain, may confer affinity for a range of protein classes. Initial investigations could focus on targets where related structures have shown activity. For instance, polysubstituted pyrroles, which also feature substituted phenyl groups, have been investigated as inhibitors of P-glycoprotein (P-gp) and other efflux pumps involved in multidrug resistance. nih.gov

Furthermore, the propanoic acid moiety is a common feature in molecules targeting enzymes and receptors. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing anticancer agents targeting SIRT2 and EGFR. nih.gov This suggests that this compound could be screened against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, where the carboxylic acid could act as a key binding feature.

Underexplored mechanistic hypotheses could involve its potential role as a modulator of lipid metabolism or as an agonist or antagonist of nuclear receptors. The lipophilic nature of the fluorophenyl group combined with the carboxylic acid headgroup gives it an amphipathic character, suggesting potential interactions with targets involved in fatty acid signaling or transport.

Integration with Advanced High-Throughput Screening Platforms for Phenotypic and Target-Based Discovery

A crucial step in elucidating the biological role of this compound is its integration into high-throughput screening (HTS) campaigns. ewadirect.comyu.edu These platforms allow for the rapid assessment of the compound's effect across a vast array of biological assays.

Target-Based Screening: In this approach, the compound would be tested for its ability to modulate the activity of specific, purified proteins or enzymes. A potential starting point would be a panel of targets known to be modulated by compounds with similar structural features. For example, a screen of various kinases could be conducted, as kinase inhibitors often feature aromatic rings. nih.gov

Phenotypic Screening: This strategy involves testing the compound's effect on whole cells or even model organisms to identify a desired biological outcome, without a preconceived notion of the target. psu.edu For instance, this compound could be included in screens assessing cell proliferation, apoptosis, or differentiation in various cancer cell lines. A compound with a similar pyrazolo[1,5-a]pyrimidine (B1248293) core, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has shown inhibitory effects on the proliferation of some cancer cell lines. researchgate.net

| Screening Approach | Description | Potential Application for this compound |

| Target-Based | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor). | Screening against a panel of kinases, proteases, or nuclear receptors. |

| Phenotypic | Measures the effect of a compound on the phenotype of a cell or organism. | Assessing impact on cancer cell viability, neuronal differentiation, or inflammatory responses. |

Application in Chemical Probe Development and Optimization for Fundamental Biological Research

Should initial screenings reveal a specific and potent biological activity, this compound could serve as a starting point for the development of a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein.

The development process would involve iterative chemical modifications to improve potency, selectivity, and cellular permeability. For example, the carboxylic acid group could be esterified to create a cell-permeable prodrug, or the fluorophenyl ring could be further substituted to enhance binding affinity. The goal would be to create a tool compound that allows researchers to investigate the physiological and pathological roles of its target protein with high precision.

Development of Targeted Delivery Systems for In Vitro and Ex Vivo Research Applications

For research applications, particularly in cell-based assays, ensuring adequate cellular uptake and target engagement is critical. Targeted delivery systems could enhance the utility of this compound.

Nanoparticle Conjugation: The compound could be encapsulated within or conjugated to the surface of nanoparticles. This approach can improve solubility, protect the compound from degradation, and facilitate cellular entry. For instance, various nanoparticle systems have been developed to deliver the anticancer drug 5-fluorouracil, which shares a fluoro-aromatic moiety. nih.govnih.gov

Prodrug Strategies: The carboxylic acid group is an ideal handle for creating prodrugs. Esterification, for example, can mask the polar carboxylic acid, increasing the molecule's lipophilicity and ability to cross cell membranes. Once inside the cell, endogenous esterases would cleave the ester, releasing the active carboxylic acid.

| Delivery Strategy | Mechanism | Potential Advantage for Research |

| Nanoparticle Encapsulation | Enclosing the compound within a nanoparticle carrier. | Improved solubility and stability in culture media. |

| Prodrug Modification | Covalently modifying the carboxylic acid to a more lipophilic group (e.g., an ester). | Enhanced passive diffusion across cell membranes for improved intracellular concentration. |

Unexplored Stereochemical Aspects and Their Differential Biological Implications

The structure of this compound contains a chiral center at the third carbon position. This means the compound can exist as two enantiomers, (R)-5-(4-fluorophenyl)-3-methylpentanoic acid and (S)-5-(4-fluorophenyl)-3-methylpentanoic acid. It is a well-established principle in pharmacology that stereoisomers can have significantly different biological activities, potencies, and metabolic fates. nih.govresearchgate.netnih.govdntb.gov.ua

Future research must involve the separation of the racemic mixture into its individual enantiomers and the subsequent evaluation of their biological activities. This is critical, as one enantiomer may be significantly more potent or selective for a particular biological target. Molecular modeling studies could also be employed to predict the differential binding of the enantiomers to putative targets.

Challenges in Compound Optimization and Strategies for Overcoming Research Bottlenecks

The path from a hit compound to an optimized lead or chemical probe is fraught with challenges. For this compound, several potential hurdles can be anticipated.

Metabolic Stability: The fluorophenyl group, while often introduced to block metabolic oxidation, can sometimes be a liability. Depending on its biological context, it could be subject to metabolic modifications. In vitro metabolic stability assays using liver microsomes would be essential to assess this.

Optimizing Potency and Selectivity: A common challenge is simultaneously improving a compound's potency for its intended target while maintaining or improving its selectivity against off-targets. A systematic structure-activity relationship (SAR) study would be required, involving the synthesis and testing of a library of analogs with modifications at the phenyl ring, the alkyl chain, and the carboxylic acid.

Synthetic Accessibility: While the synthesis of this compound appears straightforward, the generation of a diverse library of analogs for SAR studies could present synthetic challenges. Efficient and flexible synthetic routes will need to be developed to enable rapid exploration of chemical space around the core scaffold.

Overcoming these bottlenecks will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and a suite of in vitro biological and pharmacological assays.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-3-methylpentanoic acid, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a Friedel-Crafts acylation of 4-fluorobenzene using methyl-substituted acyl chlorides to introduce the fluorophenyl group. Adjust stoichiometry to minimize by-products.

-

Step 2 : Use catalytic hydrogenation or Grignard reactions to extend the carbon chain. For example, coupling with methylpentenoic acid derivatives under palladium catalysis (e.g., Suzuki-Miyaura) .

-

Step 3 : Optimize reaction conditions (temperature, solvent, catalyst) based on yields. For instance, highlights yield variations under different catalysts (e.g., Pd/C vs. Ni-based systems).

-

Step 4 : Purify via recrystallization or column chromatography, monitoring purity by HPLC (C18 column, acetonitrile/water gradient).

- Data Table : Example Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | THF | 80 | 65 |

| NiCl₂ | DMF | 100 | 52 |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodology :

- NMR : Analyze H and C spectra for fluorophenyl protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). Use F NMR to confirm fluorine substitution (δ -110 to -115 ppm) .

- IR : Identify carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).

- MS : Confirm molecular ion peak (M at m/z 238.2) and fragmentation patterns (e.g., loss of COOH group at m/z 194).

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in spatial configuration by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing diffraction data .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate stereochemistry .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and hexane/isopropanol mobile phase.

Q. How does the fluorophenyl moiety influence the compound’s metabolic stability in biological systems?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life () with non-fluorinated analogs .

- CYP450 Inhibition Studies : Use fluorometric assays to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

- Metabolite Identification : Employ high-resolution MS (Q-TOF) to detect hydroxylated or defluorinated metabolites .

Q. What advanced purification techniques address challenges with synthetic by-products?

- Methodology :

- Preparative HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 20% → 80% ACN). Monitor at 254 nm.

- Countercurrent Chromatography (CCC) : Separate polar impurities with a hexane/ethyl acetate/methanol/water solvent system.

- Crystallization Screening : Test solvents (e.g., acetone, ethyl acetate) for selective crystallization of the target compound .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines for this compound?

- Methodology :

- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., MTT assay, 72-hour incubation).

- Cell Line Validation : Confirm absence of mycoplasma contamination and genetic drift via STR profiling.

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differential signaling (e.g., AKT/mTOR vs. MAPK pathways) .

Structural and Functional Insights

Q. What computational tools predict the interaction of this compound with protein targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。